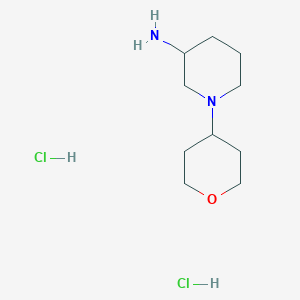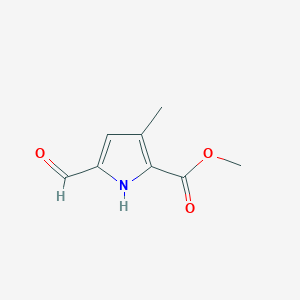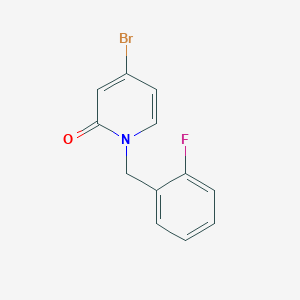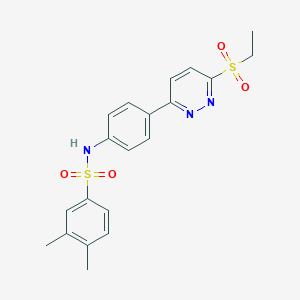
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide" is closely related to a class of compounds known as 2-(4-aminophenyl)benzothiazoles, which have been identified as potent and highly selective antitumor agents. These compounds have shown effectiveness in vitro and in vivo against certain carcinoma cells, particularly breast and ovarian cancer cells. The mechanism of action involves the induction of cytochrome P450 1A1, which is crucial for the antitumor activity of these compounds. The cytochrome P450 1A1 activity leads to the formation of DNA adducts in sensitive tumor cells, which is a significant step in the execution of their antitumor properties .
Synthesis Analysis
The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally similar to the compound , has been achieved through modifications of the Jacobsen cyclization process. This has allowed for the production of pure samples of target compounds. Specifically, the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a compound with similar properties, has been reported to be potent and selective in its cytotoxicity against certain human breast cancer cell lines. The synthesis process has been optimized to avoid the production of exportable metabolites and to maintain the induction of cytochrome P450 CYP1A1 .
Molecular Structure Analysis
The molecular structure of these benzothiazoles is characterized by the presence of fluorine atoms, which have been strategically placed to prevent metabolic inactivation of the molecule. The introduction of fluorine atoms around the benzothiazole nucleus has been a key modification to enhance the antitumor properties of these compounds. The structure-activity relationship indicates that the position of the fluorine atoms significantly affects the potency and spectrum of activity against cancer cells .
Chemical Reactions Analysis
The antitumor benzothiazoles undergo biotransformation by cytochrome P450 1A1 to form active metabolites, which are responsible for their cytotoxic effects. The formation of DNA adducts is a critical chemical reaction that occurs in sensitive tumor cells, leading to their destruction. The presence of glutathione can reduce the covalent binding of these compounds to cytochrome P450 1A1, suggesting the production of a reactive electrophilic species as part of the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of these benzothiazoles have been tailored to overcome limitations posed by drug lipophilicity. Amino acid conjugation, such as the lysylamide prodrug form, has been used to improve water solubility and chemical stability. These prodrugs can rapidly and quantitatively revert to their parent amine in vivo, ensuring that effective plasma concentrations of the active drug are maintained for a sufficient duration to elicit cytocidal activity against carcinoma cell lines. Manageable toxic side effects have been reported, which is crucial for the potential clinical application of these compounds .
科学的研究の応用
Anticonvulsant Activity
A derivative of the compound, specifically 3‐Substituted‐thiazolyl‐2‐iminothiazolidin‐4‐ones, has been researched for its anticonvulsant properties. Among the derivatives, a compound emerged as notably potent, surpassing the standard diazepam in effectiveness, highlighting the potential of such derivatives in epilepsy management or related neurological conditions (Alagarsamy, Senthilraja, & Solomon, 2016).
Radiopharmaceutical Applications
Research into the synthesis of AZD8931, a derivative of the compound, for PET imaging of EGFR, HER2, and HER3 signaling in cancer, underscores the compound's relevance in medical imaging and cancer diagnostics (Wang, Gao, & Zheng, 2014).
Antibacterial and Antifungal Properties
The compound's derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The research revealed that most of these derivatives showed promising activity, indicating the compound's potential in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003).
Local Anesthetic Potential
Studies have been conducted on derivatives of this compound for their local anesthetic activities using the rat sciatic nerve model. These derivatives, particularly 2-aminothiazole and 2-aminothiadiazole analogues, have shown promising results in local anesthesia (Badiger, Khan, Kalashetti, & Khazi, 2012).
Anti-inflammatory and Antinociceptive Activities
A study on thiazolo[3,2-a] pyrimidine derivatives of the compound revealed significant anti-inflammatory and antinociceptive activities. These derivatives also exhibited lower ulcerogenic activity and higher safety margins, making them potential candidates for pain and inflammation management (Alam, Khan, Siddiqui, & Ahsan, 2010).
作用機序
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been found to possess a broad pharmacological spectrum, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as solubility and basicity, can influence their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide. Factors such as pH, temperature, and the presence of other substances can potentially affect the action of this compound .
特性
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-14-11(17)6-10-7-18-12(16-10)15-9-4-2-8(13)3-5-9/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPCNQZRJZBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)




![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)


amino}-2-methylpropanoate](/img/structure/B2509090.png)


